Methyl 3-[4-(sulfooxy)phenyl]prop-2-enoate
Description
Structure
3D Structure
Properties
CAS No. |
651705-80-5 |
|---|---|
Molecular Formula |
C10H10O6S |
Molecular Weight |
258.25 g/mol |
IUPAC Name |
methyl 3-(4-sulfooxyphenyl)prop-2-enoate |
InChI |
InChI=1S/C10H10O6S/c1-15-10(11)7-4-8-2-5-9(6-3-8)16-17(12,13)14/h2-7H,1H3,(H,12,13,14) |
InChI Key |
RNXDKKDNSGPZFR-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C=CC1=CC=C(C=C1)OS(=O)(=O)O |
Origin of Product |
United States |
Advanced Synthetic Methodologies and Chemical Transformations
Strategies for the Construction of the Propenoate Moiety
The methyl propenoate moiety attached to the phenyl ring, also known as a methyl cinnamate (B1238496) derivative, can be constructed through several powerful carbon-carbon bond-forming reactions. These methods offer distinct advantages in terms of stereoselectivity, functional group tolerance, and reaction conditions.
The Wittig and Horner-Wadsworth-Emmons (HWE) reactions are cornerstone methods for the synthesis of alkenes from carbonyl compounds. beilstein-journals.orgnih.govwikipedia.org They are particularly effective for creating α,β-unsaturated esters by reacting an aldehyde with a phosphorus-stabilized carbanion.
The Wittig reaction utilizes a phosphonium (B103445) ylide, typically generated by treating a triphenylphosphonium salt with a strong base. For the synthesis of an α,β-unsaturated ester, a stabilized ylide such as (methoxycarbonylmethylene)triphenylphosphorane is reacted with a suitably substituted benzaldehyde (B42025). acs.org While effective, the standard Wittig reaction often produces a mixture of (E)- and (Z)-isomers, and the removal of the triphenylphosphine (B44618) oxide byproduct can be challenging. wikipedia.org Recent advancements have explored performing the Wittig reaction in aqueous media, which can accelerate the reaction and lead to high yields and E-selectivities. acs.org
The Horner-Wadsworth-Emmons (HWE) reaction is a widely used modification of the Wittig reaction that offers significant advantages. wikipedia.orgyoutube.com It employs a phosphonate-stabilized carbanion, which is more nucleophilic and less basic than its phosphonium ylide counterpart. wikipedia.org A key benefit of the HWE reaction is that it predominantly yields the thermodynamically more stable (E)-alkene, which is often the desired isomer in cinnamate synthesis. wikipedia.orgresearchgate.net Furthermore, the dialkyl phosphate (B84403) byproduct is water-soluble, simplifying product purification. orgsyn.org The reaction typically involves deprotonating a phosphonate (B1237965) ester, such as triethyl phosphonoacetate, with a base like sodium hydride or lithium hydroxide (B78521), followed by the addition of the aldehyde precursor. researchgate.netresearchgate.net The Still-Gennari modification, using phosphonates with electron-withdrawing groups (like trifluoroethyl esters) and specific bases (like potassium hexamethyldisilazide), provides a complementary method to selectively produce (Z)-alkenes. youtube.com
Table 1: Comparison of Wittig and HWE Reactions for α,β-Unsaturated Ester Synthesis
| Feature | Wittig Reaction | Horner-Wadsworth-Emmons (HWE) Reaction |
|---|---|---|
| Reagent | Phosphonium ylide (e.g., from (EtOOC)CH₂PPh₃Br) | Phosphonate carbanion (e.g., from (EtO)₂P(O)CH₂COOEt) |
| Reactivity | Less nucleophilic, more basic ylide | More nucleophilic, less basic carbanion wikipedia.org |
| Stereoselectivity | Often yields E/Z mixtures (ylide stabilization dependent) | Generally high (E)-selectivity wikipedia.orgresearchgate.net |
| Byproduct | Triphenylphosphine oxide (often difficult to remove) | Dialkyl phosphate salt (water-soluble, easy removal) orgsyn.org |
| Typical Conditions | Strong base (e.g., NaH, n-BuLi) in anhydrous solvent; aqueous methods developed acs.org | Milder bases can be used (e.g., NaH, LiOH, K₂CO₃) researchgate.netresearchgate.net |
Palladium-catalyzed cross-coupling reactions provide powerful alternative routes to the core structure. The Heck and Suzuki reactions can be used to synthesize substituted styrenes, which can then be further functionalized. tandfonline.comwikipedia.org
The Heck reaction (or Mizoroki-Heck reaction) involves the palladium-catalyzed coupling of an unsaturated halide (or triflate) with an alkene. wikipedia.orgpearson.com To form the precursor for the target molecule, a 4-substituted aryl halide (e.g., 4-bromo or 4-iodophenol, with the phenol (B47542) protected if necessary) would be coupled with methyl acrylate (B77674). sctunisie.org The reaction is typically carried out in the presence of a palladium catalyst (like Pd(OAc)₂) and a base (such as triethylamine (B128534) or potassium carbonate). wikipedia.orgsctunisie.org A significant advantage of the Heck reaction is its ability to form C-C bonds directly at an sp² carbon of an alkene. ingentaconnect.com However, controlling regioselectivity and the potential for side reactions can be challenges. tandfonline.com
The Suzuki reaction (or Suzuki-Miyaura coupling) is another cornerstone of palladium-catalyzed cross-coupling, forming a carbon-carbon bond between an organoboron compound and an organohalide. libretexts.orgyoutube.com To construct a substituted styrene, a vinylboronic acid or ester (like vinyltrifluoroborate) can be coupled with a 4-substituted aryl halide. acs.orgrsc.org Alternatively, a 4-formylphenylboronic acid could be coupled with a vinyl halide, followed by olefination. The Suzuki reaction is renowned for its mild reaction conditions, tolerance of a wide variety of functional groups, and the low toxicity of its boron-based reagents and byproducts. tandfonline.comlibretexts.org
Table 2: Comparison of Heck and Suzuki Reactions for Substituted Styrene Synthesis
| Feature | Heck Reaction | Suzuki Reaction |
|---|---|---|
| Coupling Partners | Aryl/Vinyl Halide (or Triflate) + Alkene (e.g., Methyl Acrylate) wikipedia.org | Aryl/Vinyl Halide (or Triflate) + Organoboron Compound (e.g., Vinylboronic Acid) libretexts.org |
| Catalyst System | Pd(0) or Pd(II) precursor (e.g., Pd(OAc)₂, PdCl₂) often with phosphine (B1218219) ligands sctunisie.orgmisuratau.edu.ly | Pd(0) complex (e.g., Pd(PPh₃)₄) or Pd(II) precursor with phosphine ligands tandfonline.comacs.org |
| Base | Typically an amine base (e.g., Et₃N) or inorganic base (e.g., K₂CO₃) sctunisie.org | Inorganic base required (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) tandfonline.com |
| Key Advantages | Direct arylation/vinylation of alkenes. | High functional group tolerance, mild conditions, non-toxic byproducts. tandfonline.comlibretexts.org |
| Limitations | Regioselectivity issues with substituted alkenes; high pressures sometimes needed with gaseous alkenes like ethylene. tandfonline.com | Requires pre-synthesis of the organoboron reagent. |
The development of palladium-catalyzed cross-coupling reactions, recognized with the 2010 Nobel Prize in Chemistry awarded to Heck, Negishi, and Suzuki, has revolutionized organic synthesis. wikipedia.orgnobelprize.orglibretexts.org These reactions are central to the synthesis of cinnamates and their derivatives due to their efficiency and functional group tolerance. nobelprize.org
Beyond the Heck and Suzuki reactions, other palladium-catalyzed methods are also applicable. The Stille reaction , which couples an organohalide with an organotin reagent, can be used, although the toxicity of tin compounds is a significant drawback. acs.org The Sonogashira reaction , coupling a terminal alkyne with an aryl or vinyl halide, could be employed to form an aryl alkyne, which is then reduced and esterified to yield the cinnamate structure. More direct approaches, such as the palladium-catalyzed decarboxylative cross-coupling of cinnamic acids with aryl iodides, also represent an advanced strategy for creating substituted stilbene (B7821643) structures, which are structurally related to cinnamates. rsc.orgescholarship.org These diverse palladium-catalyzed methods provide a versatile toolkit, allowing chemists to choose the most appropriate strategy based on substrate availability, desired stereochemistry, and functional group compatibility. libretexts.org
Selective Sulfonation and Esterification Techniques
Once the methyl p-hydroxycinnamate core is synthesized, the final steps involve the introduction of the sulfate (B86663) and methyl ester functionalities. These transformations must be selective to avoid unwanted side reactions.
The introduction of a sulfate group onto the phenolic hydroxyl is a critical step. This sulfation (or sulfation) must be regioselective, targeting only the phenolic -OH group. This can be achieved through chemical or enzymatic methods.
Chemical sulfonation of phenols is commonly performed using a sulfur trioxide complex to prevent the harsh, non-selective reactions of free SO₃. mdpi.com A widely used reagent is the sulfur trioxide-pyridine complex (SO₃·pyridine). mdpi.com The reaction is typically carried out in an aprotic solvent. The phenolic precursor, such as methyl p-hydroxycinnamate, is reacted with the SO₃·pyridine (B92270) complex to form a pyridinium (B92312) sulfate ester intermediate. This can then be converted to the desired salt, for instance, by ion exchange or treatment with a suitable base. mdpi.com Another effective reagent is tributylsulfoammonium betaine (B1666868) (SO₃·NBu₃). mdpi.com
Enzymatic sulfonation offers a highly selective alternative. Sulfotransferases (SULTs) are a class of enzymes that catalyze the transfer of a sulfonate group from a donor molecule, typically 3'-phosphoadenosine-5'-phosphosulfate (PAPS), to a substrate. ingentaconnect.comnih.govresearchgate.net Specific SULT isoforms exhibit strict regioselectivity for certain phenolic structures. researchgate.netnih.gov For a precursor like p-hydroxycinnamic acid (a derivative of caffeic acid), enzymes such as SULT1A1 or SULT1E1 could potentially catalyze the sulfation at the 4-hydroxy position with high precision. nih.gov While chemoenzymatic synthesis is powerful, it can be limited by enzyme availability and potential substrate inhibition. mdpi.com The choice between chemical and enzymatic methods depends on the scale of the synthesis, the need for absolute regioselectivity, and the stability of the substrate to the reaction conditions.
The most classic method for esterification is the Fischer-Speier esterification , which involves refluxing the carboxylic acid in an excess of methanol (B129727) with a strong acid catalyst, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). researchgate.net While effective for simple substrates, the harsh acidic conditions and high temperatures may not be suitable for complex molecules with sensitive functional groups.
Milder and more efficient protocols are often preferred. One such method involves the use of coupling agents. Another common approach is reaction with a methylating agent. Diazomethane provides a rapid and quantitative conversion at room temperature but is highly toxic and explosive, limiting its use. A safer alternative is trimethylsilyldiazomethane. Other methods include using methyl iodide in the presence of a base like potassium carbonate or cesium carbonate, or employing reagents like dimethyl sulfate. Modern protocols focus on catalytic methods, such as using scandium(III) triflate (Sc(OTf)₃) to catalyze transesterification or direct esterification under relatively mild conditions. organic-chemistry.org Optimization of these protocols involves adjusting the catalyst loading, reaction time, and temperature to maximize yield and purity. researchgate.nettandfonline.com For industrial applications, continuous flow processes and the use of solid-supported catalysts are being explored to improve efficiency and simplify purification. organic-chemistry.org
Table 3: Selected Methyl Esterification Protocols for Carboxylic Acids
| Method | Reagents | Typical Conditions | Advantages | Disadvantages |
|---|---|---|---|---|
| Fischer Esterification | Methanol, conc. H₂SO₄ or HCl | Reflux, excess methanol | Inexpensive reagents, simple procedure. researchgate.net | Harsh acidic conditions, requires high temp, reversible reaction. |
| Alkylation with Methyl Iodide | Methyl Iodide (CH₃I), Base (e.g., K₂CO₃, Cs₂CO₃) | Room temp. to moderate heat in polar aprotic solvent (e.g., DMF, Acetone) | Mild conditions, high yield. | Methyl iodide is toxic and an alkylating agent. |
| Copper-Catalyzed Methylation | Dimethyl sulfoxide (B87167) (DMSO) as methyl source, Cu catalyst | Elevated temperature | Uses an inexpensive and readily available methyl source. organic-chemistry.org | Requires catalyst, potential for side reactions. |
| Catalytic Transesterification | Another ester, Methanol, Sc(OTf)₃ catalyst | Boiling methanol organic-chemistry.org | Catalytic, mild for some substrates. | Requires pre-existing ester, catalyst can be expensive. |
| Polymer-Supported Reagent | Polymer-supported triphenylphosphine, 2,4,6-trichloro-1,3,5-triazine, Na₂CO₃ | Sonication, short reaction times organic-chemistry.org | High purity, easy purification, rapid. organic-chemistry.org | Requires specialized reagents. |
Protecting Group Strategies for Multifunctional Substrates
In the synthesis of complex molecules like Methyl 3-[4-(sulfooxy)phenyl]prop-2-enoate, protecting groups are indispensable for temporarily masking reactive functional groups. jocpr.com This allows for chemical modifications at other positions of the molecule without unintended side reactions. jocpr.comwikipedia.org The selection of appropriate protecting groups is crucial and depends on their stability to various reaction conditions and the ease of their selective removal. jocpr.com
For the synthesis of this compound, the key functional groups requiring protection are the phenolic hydroxyl group of a precursor like p-coumaric acid and the sulfonic acid moiety during the sulfation step.
Protection of the Phenolic Hydroxyl Group:
The phenolic hydroxyl group is susceptible to a range of reactions. Common protecting groups for phenols include ethers and esters. rsc.org The choice of protecting group is dictated by its compatibility with subsequent reaction steps, such as esterification of the carboxylic acid and the eventual sulfation.
| Protecting Group | Reagents for Protection | Conditions for Deprotection | Key Characteristics |
| Benzyl (Bn) | Benzyl bromide (BnBr), base (e.g., K₂CO₃) | Hydrogenolysis (H₂, Pd/C) | Stable to many acidic and basic conditions. |
| Silyl (B83357) Ethers (e.g., TBDMS, TIPS) | Silyl chloride (e.g., TBDMSCl), base (e.g., imidazole) | Fluoride source (e.g., TBAF) or acid | Stability varies with the steric bulk of the silyl group. |
| Methyl Ether (Me) | Dimethyl sulfate, base | Harsh conditions (e.g., BBr₃) | Generally very stable, requiring strong reagents for cleavage. rsc.org |
| Tetrafluoropyridyl (TFP) | Pentafluoropyridine | Mild conditions | Can be installed in one step and is stable to a range of conditions. rsc.org |
Protection of the Sulfonic Acid Group:
While the target molecule contains a sulfooxy group, synthetic routes may involve intermediates with a sulfonic acid group that requires protection. However, direct sulfation of a protected phenolic precursor is a more common strategy. In this approach, the phenolic hydroxyl group is deprotected just before the sulfation step.
The synthesis of related hydroxycinnamic acid sulfates has been achieved through direct sulfation of the corresponding hydroxycinnamic acid. researchgate.net This suggests that for the synthesis of this compound, a plausible route would involve the esterification of a phenol-protected p-coumaric acid, followed by deprotection of the phenol and subsequent sulfation.
An orthogonal protecting group strategy is often employed when multiple functional groups of similar reactivity are present. organic-chemistry.org For instance, a base-labile protecting group could be used for one functional group, while an acid-labile group protects another, allowing for their sequential removal. organic-chemistry.org
Chemo-, Regio-, and Stereoselective Synthesis: Control and Yield Optimization
The synthesis of this compound presents several challenges in terms of selectivity that must be addressed to maximize the yield of the desired product.
Chemoselectivity:
Chemoselectivity refers to the preferential reaction of a reagent with one of two or more different functional groups. wikipedia.org In the synthesis of the target molecule, a key chemoselective step is the esterification of the carboxylic acid of a p-coumaric acid precursor in the presence of the phenolic hydroxyl group. This can be achieved by protecting the phenol before esterification. Alternatively, specific esterification methods that are selective for carboxylic acids over phenols can be employed.
Another aspect of chemoselectivity is controlling the reaction at the α,β-unsaturated system. For example, during reduction reactions, it is crucial to selectively reduce the double bond without affecting the ester or the aromatic ring.
Regioselectivity:
Regioselectivity is critical when introducing the sulfooxy group onto the phenyl ring. The synthesis must ensure that sulfation occurs specifically at the para-position (position 4) of the phenylprop-2-enoate scaffold. Starting with p-coumaric acid as the precursor inherently solves this regiochemical challenge.
Stereoselectivity:
The double bond in the prop-2-enoate moiety can exist as either the (E)- or (Z)-isomer. For many applications, a single stereoisomer is desired. The synthesis of cinnamic acid derivatives often results in the more stable (E)-isomer. rsdjournal.org Reaction conditions, such as those in the Wittig or Horner-Wadsworth-Emmons reactions, can be optimized to favor the formation of the (E)-isomer with high stereoselectivity. nih.gov For example, the TiCl₄-mediated olefination of aldehydes with acetic acid derivatives has been shown to be a stereoselective approach to (E)-α,β-unsaturated esters. rsdjournal.org
The following table summarizes the stereoselective synthesis of related cinnamic acid esters, highlighting the conditions used to achieve high (E)-selectivity.
| Reaction | Aldehyde | Reagent | Conditions | Product | Stereoselectivity |
| Wittig Reaction | 4-Hydroxybenzaldehyde | Ethoxymethylidenetriphenylphosphorane | 10% aq. NaOH | p-Coumaric acid | Predominantly (E) |
| Horner-Wadsworth-Emmons | Benzaldehyde | Phosphonate ylide | Base (e.g., NaH) | Cinnamic ester | High (E)-selectivity |
| Perkin Reaction | Benzaldehyde | Acetic anhydride, sodium acetate | Heat | Cinnamic acid | (E)-isomer |
Cascade Reactions and One-Pot Syntheses of Analogous Chemical Scaffolds
Cascade reactions, also known as tandem or domino reactions, involve a sequence of intramolecular transformations where the product of the first reaction becomes the substrate for the next. nih.govpolimi.it These processes are highly efficient as they reduce the number of workup and purification steps, saving time, reagents, and minimizing waste. polimi.itrsc.org One-pot syntheses, a related concept, involve the sequential addition of reagents to a single reaction vessel to carry out multiple transformations. researchgate.net
While a specific cascade reaction for the direct synthesis of this compound is not prominently described, the principles of cascade and one-pot syntheses are widely applied to the construction of similar chemical scaffolds.
For instance, a one-pot synthesis of ortho-hydroxycinnamate esters has been reported where phenols are first converted to salicylaldehydes, which are then treated with methyl (triphenylphosphoranylidene)acetate to yield the corresponding methyl ortho-hydroxycinnamate derivatives. researchgate.net This demonstrates the feasibility of combining formylation and a subsequent Wittig-type reaction in a single pot.
The development of cascade reactions often relies on the careful choice of catalysts and reaction conditions that are compatible with all steps of the sequence. rsc.org For example, a one-pot nitro-Mannich/hydroamination cascade has been developed for the synthesis of 2,5-disubstituted pyrroles using a combination of a base and a gold(I) catalyst. rsc.org
Hypothetically, a one-pot synthesis of a protected precursor to this compound could be envisioned. Such a process might involve the in-situ generation of a p-substituted benzaldehyde followed by a Wittig-type reaction to form the protected methyl p-hydroxycinnamate.
The following table provides examples of cascade and one-pot reactions used to synthesize related chemical structures, illustrating the potential for applying these methodologies to the synthesis of the target compound and its analogs.
| Reaction Type | Starting Materials | Key Reagents/Catalysts | Product Scaffold | Reference |
| One-Pot Formylation/Wittig | Phenols, Paraformaldehyde, Methyl (triphenylphosphoranylidene)acetate | MgCl₂, Et₃N | ortho-Hydroxycinnamate esters | researchgate.net |
| Cascade Nucleophilic Attack/Cyclization | (Z)-2-Bromo-3-phenylprop-2-en-1-ols, Diphenyl carbodiimides | None (metal-free) | Oxazolidin-2-imines | nih.gov |
| Multi-enzyme Cascade Reduction | α,β-Unsaturated ketone | Old Yellow Enzyme (OYE), Alcohol Dehydrogenase (ADH), Cofactor recycling system | Saturated alcohol | polimi.it |
| Regioselective Cascade Reaction | 1,1-Enediamines, (E)-Ethyl 2-oxo-4-phenylbut-3-enoates | Piperidine | 4-Aryl-2-aminopyridines | researchgate.net |
The application of these advanced synthetic strategies is paramount for the efficient and selective production of this compound, enabling the synthesis of this and related compounds with high purity and in good yields.
Elucidation of Molecular Architecture Through Advanced Spectroscopic and Diffraction Techniques
Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
NMR spectroscopy is an unparalleled tool for determining the structure of organic compounds in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom.
One-dimensional NMR spectra, specifically proton (¹H) and carbon-13 (¹³C), are the starting point for the structural elucidation of Methyl 3-[4-(sulfooxy)phenyl]prop-2-enoate.
The ¹H NMR spectrum reveals the number of different types of protons and their neighboring environments. Key expected signals would include those for the aromatic protons on the phenyl ring, the vinylic protons of the prop-2-enoate chain, and the singlet for the methyl ester group. The splitting patterns (e.g., doublets, triplets) and their coupling constants (J values) provide information about adjacent protons, helping to piece together the molecular fragments. For instance, the trans-stereochemistry of the double bond is typically confirmed by a large coupling constant (usually >15 Hz) between the two vinylic protons.
The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. mdpi.com Unique signals are expected for the carbonyl carbon of the ester, the carbons of the aromatic ring, the vinylic carbons, and the methyl carbon. The chemical shifts of the aromatic carbons are influenced by the electron-withdrawing nature of the sulfooxy group.
A representative, though not specific to the title compound, ¹³C NMR spectrum shows various signals consistent with the number of unique carbon atoms in a molecule. mdpi.com
Two-dimensional NMR experiments are crucial for unambiguously assigning the signals from 1D NMR and establishing the complete connectivity and stereochemistry of the molecule. researchgate.net
COSY (Correlation Spectroscopy) : This experiment identifies protons that are coupled to each other, typically through two or three bonds. libretexts.org For this compound, COSY would show correlations between adjacent aromatic protons and between the vinylic protons. libretexts.org
HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates proton signals with the carbon signals of the atoms to which they are directly attached. youtube.com This allows for the definitive assignment of which protons are bonded to which carbons. youtube.com
HMBC (Heteronuclear Multiple Bond Correlation) : HMBC reveals correlations between protons and carbons that are separated by two or three bonds. youtube.com This is particularly useful for connecting the different fragments of the molecule, for example, showing a correlation from the methyl protons to the ester carbonyl carbon, or from the vinylic protons to the aromatic ring carbons.
NOESY (Nuclear Overhauser Effect Spectroscopy) : NOESY identifies protons that are close to each other in space, regardless of whether they are bonded. This is instrumental in determining the stereochemistry and conformation of the molecule. For example, NOESY can confirm the spatial proximity of protons across the double bond or between the prop-2-enoate chain and the phenyl ring. researchgate.net
High-Resolution Mass Spectrometry (HRMS) for Elemental Composition and Fragmentation Pattern Analysis
HRMS is a powerful technique that provides the exact mass of a molecule with high precision, which in turn allows for the determination of its elemental formula. mdpi.com
For a polar molecule like this compound, soft ionization techniques such as Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) are typically employed. ESI is particularly well-suited for analyzing polar and ionic compounds, and would likely produce a prominent molecular ion peak, such as [M-H]⁻ or [M+Na]⁺, depending on the mode of analysis. copernicus.org APCI is another gentle ionization method that can be used for less polar compounds and can provide complementary information.
Tandem mass spectrometry (MS/MS) involves selecting the molecular ion and subjecting it to fragmentation through Collision-Induced Dissociation (CID). The resulting fragment ions provide a wealth of structural information. For this compound, characteristic fragmentation pathways would be expected, such as the loss of the sulfooxy group (SO₃), the loss of the methyl ester group, and cleavages within the prop-2-enoate chain. Analyzing these fragmentation patterns helps to confirm the proposed structure and the connectivity of the different functional groups.
Infrared (IR) and Raman Spectroscopy for Vibrational Mode Characterization
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. researchgate.net By identifying the characteristic frequencies at which different functional groups absorb or scatter light, these methods confirm the presence of these groups within the molecule.
For this compound, key vibrational bands would include:
C=O stretching from the ester group, typically appearing as a strong band in the IR spectrum around 1710-1730 cm⁻¹.
C=C stretching from the aromatic ring and the vinylic group, appearing in the region of 1600-1650 cm⁻¹.
S=O and S-O stretching from the sulfooxy group, which would exhibit characteristic strong absorptions.
C-O stretching from the ester and the phenyl-oxygen bond.
C-H stretching and bending modes for the aromatic, vinylic, and methyl protons.
X-ray Crystallography for Solid-State Molecular Conformation and Crystal Packing Analysis
X-ray crystallography stands as the gold standard for determining the precise atomic coordinates of a molecule in its crystalline form. This powerful diffraction technique allows for the unambiguous determination of bond lengths, bond angles, and torsion angles, thereby revealing the molecule's preferred conformation in the solid state. Furthermore, it elucidates the intricate network of intermolecular interactions, such as hydrogen bonding and van der Waals forces, that govern the packing of molecules within the crystal lattice.
At present, specific crystallographic data for this compound is not available in the public domain crystallographic databases. However, a hypothetical dataset for a related structure would typically include the parameters outlined in the interactive table below. This data, once determined experimentally, would provide a complete picture of the solid-state architecture.
Interactive Table: Hypothetical Crystallographic Data for this compound
| Parameter | Value | Description |
| Crystal System | Orthorhombic | The shape of the unit cell. |
| Space Group | P2₁2₁2₁ | The symmetry operations that describe the crystal lattice. |
| a (Å) | 8.5 | The length of the 'a' axis of the unit cell. |
| b (Å) | 12.2 | The length of the 'b' axis of the unit cell. |
| c (Å) | 15.7 | The length of the 'c' axis of the unit cell. |
| α (°) | 90 | The angle between the 'b' and 'c' axes. |
| β (°) | 90 | The angle between the 'a' and 'c' axes. |
| γ (°) | 90 | The angle between the 'a' and 'b' axes. |
| Volume (ų) | 1624.3 | The volume of the unit cell. |
| Z | 4 | The number of molecules per unit cell. |
| Calculated Density (g/cm³) | 1.55 | The theoretical density of the crystal. |
| R-factor (%) | 4.2 | A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. |
Chiroptical Spectroscopy (CD, ORD) for Enantiomeric Purity and Absolute Configuration (if chiral forms are synthesized)
Chiroptical techniques, namely Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are essential for the characterization of chiral molecules—those that are non-superimposable on their mirror images. Should chiral variants of this compound be synthesized, these methods would be crucial for determining their enantiomeric purity and assigning their absolute configuration (R/S nomenclature).
CD spectroscopy measures the differential absorption of left and right circularly polarized light, providing information about the stereochemical environment of chromophores within the molecule. ORD, on the other hand, measures the rotation of the plane of polarized light as a function of wavelength. Together, these techniques offer a powerful means to distinguish between enantiomers and to correlate the observed spectral data with a specific three-dimensional arrangement of atoms.
As with the crystallographic data, specific chiroptical studies on enantiomerically pure forms of this compound have not been reported in the available scientific literature. The synthesis of chiral derivatives would be a prerequisite for such investigations.
Theoretical and Computational Chemistry Investigations
Quantum Chemical Calculations for Electronic Structure and Molecular Orbital Analysis
Quantum chemical calculations are fundamental to predicting the electronic properties of a molecule. These methods solve the Schrödinger equation (or its approximations) to determine the electron distribution and energy levels.
Ab initio methods are derived directly from theoretical principles without the use of experimental data for parameterization. Methods like Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory, while more computationally intensive than DFT, can provide benchmark-quality results for molecular energies and structures. nih.gov For a molecule of this size, such high-level calculations would typically be reserved for specific properties or to validate the results obtained from DFT methods.
Conformational Analysis and Potential Energy Surface Mapping
Molecules with rotatable bonds, like the prop-2-enoate side chain in Methyl 3-[4-(sulfooxy)phenyl]prop-2-enoate, can exist in multiple shapes or conformations. Conformational analysis involves mapping the potential energy surface (PES) by systematically rotating these bonds to identify low-energy, stable conformers and the energy barriers between them. For example, a detailed conformational study of cinnamic acid using DFT revealed that the s-cis isomer was slightly more stable in the gas phase than the s-trans conformer. scielo.org.mx A similar PES scan for this compound would be crucial for understanding its flexibility and the predominant shapes it adopts, which in turn influence its chemical and biological activity.
Molecular Dynamics Simulations for Dynamic Behavior and Solvent Interactions
While quantum methods are excellent for static properties, Molecular Dynamics (MD) simulations are used to study the movement of atoms and molecules over time. mdpi.com An MD simulation of this compound would involve placing the molecule in a simulated box of solvent (e.g., water) and calculating the forces on each atom to model its trajectory. mdpi.com This provides a picture of the molecule's dynamic behavior, its flexibility, and how it interacts with surrounding solvent molecules through hydrogen bonding or other non-covalent forces. Such simulations are critical for understanding how the sulfooxy group, in particular, influences the molecule's solubility and interactions in a biological environment.
Prediction of Spectroscopic Parameters (NMR, IR, UV-Vis) through Computational Models
Computational models can predict spectroscopic data, which is invaluable for interpreting experimental spectra and confirming molecular structure.
NMR: DFT calculations can predict Nuclear Magnetic Resonance (NMR) chemical shifts. nih.govmdpi.com As demonstrated in studies of cinnamic acid polymorphs, calculated 13C chemical shifts can be compared directly with experimental CPMAS NMR spectra to assign signals to specific carbon atoms. rsc.org
IR: The vibrational frequencies from a DFT calculation can be used to simulate an infrared (IR) spectrum. nih.govmdpi.com This helps in assigning experimental IR bands to specific molecular vibrations, such as the C=O stretch of the ester, the S=O stretches of the sulfate (B86663), and vibrations of the phenyl ring.
UV-Vis: Time-Dependent DFT (TD-DFT) is used to calculate the energies of electronic transitions, which correspond to absorption peaks in a UV-Vis spectrum. nih.govmdpi.com This would identify the principal electronic transitions, likely π-π* transitions within the conjugated system of the phenylprop-2-enoate core.
A hypothetical table of predicted spectroscopic data is shown below to illustrate the potential output of such calculations.
| Parameter | Predicted Value (Hypothetical) | Method |
| 1H NMR (C=CH) | 6.5 ppm, 7.8 ppm | DFT |
| 13C NMR (C=O) | 168 ppm | DFT |
| IR Freq. (C=O Stretch) | 1715 cm⁻¹ | DFT |
| IR Freq. (S=O Stretch) | 1390 cm⁻¹, 1180 cm⁻¹ | DFT |
| UV-Vis λmax | 310 nm | TD-DFT |
Elucidation of Reaction Mechanisms via Computational Pathways and Transition State Analysis
Computational chemistry is a powerful tool for investigating how chemical reactions occur. mdpi.com For this compound, one could study its hydrolysis (the breaking of the ester or sulfate bond) or its potential reactions as a metabolite. This involves identifying the structures of the reactants, products, and, crucially, the high-energy transition state that connects them. Calculating the energy of this transition state provides the activation energy, which determines the reaction rate. This approach allows chemists to explore potential reaction pathways and understand the factors that control chemical reactivity without performing the actual experiment.
Quantitative Structure-Property Relationship (QSPR) Studies for Fundamental Chemical Attributes
Quantitative Structure-Property Relationship (QSPR) studies represent a pivotal area in computational chemistry, aiming to establish a mathematical correlation between the structural features of a molecule and its physicochemical properties. nih.gov For this compound, while specific QSPR models are not extensively documented in publicly available literature, the principles can be applied based on studies of analogous compounds like cinnamic acid esters and other phenylpropanoids. nih.govnih.gov Such studies are instrumental in predicting fundamental chemical attributes without the need for extensive experimental measurements. nih.gov
The core of a QSPR study involves the calculation of molecular descriptors, which are numerical values that encode different aspects of a molecule's structure. These descriptors can be categorized into several types, including:
Topological descriptors: These are derived from the 2D representation of the molecule and describe aspects like size, shape, and branching.
Geometrical descriptors: These are calculated from the 3D structure of the molecule and include parameters like molecular volume and surface area.
Electronic descriptors: These relate to the electronic structure of the molecule and can include dipole moment and partial charges on atoms.
Quantum-chemical descriptors: These are obtained from quantum mechanical calculations and provide insights into the molecule's reactivity and energy levels. nih.gov
Once a set of relevant descriptors is calculated for a series of related compounds, a mathematical model is developed to link these descriptors to a specific property of interest. Common modeling techniques include multiple linear regression (MLR), partial least squares (PLS), and various machine learning algorithms. doi.org
For this compound, a hypothetical QSPR study could predict a range of fundamental chemical attributes. The presence of the sulfoxy group, the ester functionality, and the aromatic ring would all contribute significantly to the calculated descriptors and, consequently, the predicted properties.
A potential QSPR investigation for this compound and its analogs would involve the development of a model to predict properties such as boiling point, melting point, water solubility, and lipophilicity (logP). The findings of such a study could be presented in a data table, comparing the computationally predicted values with any available experimental data to validate the model's accuracy.
Hypothetical QSPR-Predicted Properties for this compound
| Chemical Attribute | Predicted Value | Methodological Basis |
|---|---|---|
| Boiling Point (°C) | 452.8 ± 15.0 | Group Contribution Method |
| Melting Point (°C) | 135.4 ± 5.0 | Atom-Connectivity Index Model |
| Water Solubility (mg/L) | 850 ± 50 | 3D-MoRSE Descriptors |
| LogP (Octanol-Water) | 1.75 ± 0.2 | Atomic Contribution Method |
This table is for illustrative purposes only. The values presented are hypothetical and based on typical QSPR predictions for structurally related compounds. They are not experimentally verified data for this compound.
Mechanistic Studies of Chemical Reactivity and Transformations
Hydrolysis Pathways of the Methyl Ester and Sulfonate Ester Linkages
The structure of Methyl 3-[4-(sulfooxy)phenyl]prop-2-enoate features two ester linkages susceptible to hydrolysis: the methyl carboxylate ester and the phenyl sulfate (B86663) ester. These two groups hydrolyze through distinct mechanisms and under different conditions.
The methyl ester undergoes hydrolysis via nucleophilic acyl substitution. Under basic conditions, a hydroxide (B78521) ion directly attacks the carbonyl carbon. Under acidic conditions, the carbonyl oxygen is protonated, activating the carbon for attack by a weak nucleophile like water.
The aryl sulfate ester linkage is notably more stable. Its hydrolysis typically involves the cleavage of the sulfur-oxygen (S-O) bond. uq.edu.au This process can be catalyzed by acids or specific enzymes. pnas.orgpsu.edu Uncatalyzed hydrolysis in neutral solution is extremely slow. pnas.org The reaction involves nucleophilic attack on the sulfur atom, which is the central atom of a strong acid derivative. researchgate.netnih.gov
The rates of hydrolysis for the two ester groups are highly dependent on pH and temperature. The methyl ester hydrolysis rate increases at pH values far from neutral (both acidic and basic). The aryl sulfate hydrolysis is also catalyzed by acid. pnas.orgpnas.org
Table 1: Illustrative Hydrolysis Kinetic and Thermodynamic Data for Analogous Sulfate Esters This table presents representative data from related compounds to illustrate the principles of sulfate ester hydrolysis.
| Parameter | Condition | Value (for Methyl Sulfate) | Reference |
|---|---|---|---|
| Rate Constant (k) for Acid-Catalyzed Hydrolysis | 1 M HCl, 25°C | 1.7 x 10-8 s-1 | pnas.org |
| Activation Enthalpy (ΔH‡) for Acid-Catalyzed Hydrolysis | 1 M HCl | 24.6 kcal/mol | pnas.org |
| Rate Constant (k) for Uncatalyzed Hydrolysis | 25°C, pH 7 | 2 x 10-11 s-1 | pnas.org |
| Gibbs Free Energy of Hydrolysis (ΔG′) | pH 7 | -8.9 kcal/mol | pnas.org |
Acid-Base Catalysis: As noted, both ester linkages are susceptible to acid and base catalysis. For the methyl ester, this follows standard mechanisms. For the aryl sulfate, acid catalysis involves protonation of a sulfate oxygen, making the sulfur a better electrophile. pnas.org
Enzymatic Catalysis: In biological contexts, specific enzymes catalyze the hydrolysis of these linkages.
Carboxylesterases: These enzymes would selectively hydrolyze the methyl ester group to yield the corresponding carboxylic acid, 3-[4-(sulfooxy)phenyl]prop-2-enoic acid.
Arylsulfatases: This class of enzymes specifically catalyzes the hydrolysis of aryl sulfate esters (cleavage of the S-O bond) to release a phenol (B47542) and inorganic sulfate. psu.edunih.gov The mechanism of arylsulfatases often involves a formylglycine residue in the active site. uq.edu.au The proficiency of these enzymes is remarkable; human alkylsulfatases can produce rate enhancements of approximately 10¹¹-fold over the uncatalyzed reaction. pnas.org
Photochemical Reactions and Degradation Pathways
The cinnamate (B1238496) portion of the molecule, characterized by a phenyl ring conjugated with an acrylate (B77674) system, is photochemically active. Cinnamic acid esters are known to undergo two primary photochemical reactions upon exposure to UV light. american.edu
E/Z (cis-trans) Isomerization: The thermodynamically stable E-isomer (trans) can absorb a photon and convert to the less stable Z-isomer (cis). This process is often reversible, leading to a photostationary state where the ratio of isomers depends on the excitation wavelength. Photoisomerization is typically the major photochemical reaction observed. american.edu
[2+2] Photocycloaddition: Two molecules of the cinnamate ester can react in an excited state to form a cyclobutane (B1203170) ring, creating a dimer. This reaction is highly dependent on the concentration and orientation of the molecules, often occurring in the solid state or in concentrated solutions.
Anaerobic degradation pathways for cinnamates have also been studied, where they can be transformed into benzoate (B1203000) via β-oxidation by microbial consortia. nih.gov
Electrochemical Behavior and Redox Mechanisms
The electrochemical properties of the molecule are dictated by its two redox-active centers: the phenolic ring and the acrylate group.
Oxidation: The primary oxidation event is expected to occur at the phenyl ring. One-electron oxidation of the related cinnamate structure can form a radical cation. nih.gov The presence of the electron-withdrawing sulfate group (-OSO₃⁻) would make this oxidation more difficult (occur at a higher potential) compared to an unsubstituted or alkyl-substituted phenol. Phenyl sulfates are known to be involved in redox processes in biological systems, contributing to oxidative stress. nih.govnih.govapexbt.complos.org
Reduction: The acrylate moiety is the most likely site of reduction. The conjugated system can accept an electron, and this process is a key step in certain types of polymerization.
Electrochemical methods can be used to drive transformations. For example, an electrochemical three-component reaction of cinnamic acids with SO₂ and alcohols has been reported to synthesize alkene sulfonates, proceeding through a radical cation intermediate. nih.gov
Polymerization Mechanisms of the Acrylate Moiety
The acrylate functional group is a monomer that can readily undergo addition polymerization at the carbon-carbon double bond. researchgate.netacs.orgacs.orgresearchgate.net The primary mechanisms are radical and anionic polymerization.
Radical Polymerization: This is the most common method for polymerizing acrylates. acs.org The process involves three main stages:
Initiation: A free-radical initiator (e.g., AIBN, benzoyl peroxide) decomposes to form initial radicals, which then add to the double bond of the monomer to create a new, monomer-centered radical.
Propagation: The monomer radical rapidly adds to other monomer molecules in a repeating fashion, growing the polymer chain.
Termination: The growth of polymer chains is halted, typically by the combination of two radical chains or by disproportionation.
Anionic Polymerization: Acrylate esters can also be polymerized using anionic initiators (e.g., organolithium compounds). cmu.edulibretexts.org This method can offer better control over the polymer structure, leading to well-defined materials. cmu.edursc.orgacs.orgacs.org However, it is often complicated by side reactions, such as a nucleophilic attack by the initiator or the growing chain end on the ester's carbonyl group. cmu.edulibretexts.org
Table 2: Comparison of Polymerization Mechanisms for the Acrylate Moiety
| Feature | Radical Polymerization | Anionic Polymerization |
|---|---|---|
| Initiator | Free radicals (e.g., AIBN, peroxides) | Nucleophiles/Bases (e.g., BuLi, alkoxides) |
| Growing Chain End | Neutral radical | Carbanion |
| Control over M.W. | Less control, broader distribution | High control, narrow distribution ("living" polymerization possible) |
| Sensitivity | Tolerant to many functional groups, sensitive to oxygen | Sensitive to protic impurities (water, alcohols) and electrophilic groups |
| Industrial Relevance | Very high, widely used | More specialized, used for high-performance materials |
Fundamental Interaction Mechanisms with Metal Ions and Other Chemical Species
The molecule possesses several Lewis basic sites capable of coordinating with metal ions. Chelation, the formation of a ring structure between a ligand and a central metal atom, is a potential interaction mechanism. wikipedia.org The primary coordination sites are the oxygen atoms of the sulfate group and the carbonyl oxygen of the ester.
Sulfate Group: The negatively charged oxygen atoms of the sulfate group can act as ligands for hard metal cations.
Carbonyl Group: The carbonyl oxygen has a lone pair of electrons and can also coordinate with metal ions. libretexts.orgwikipedia.org
Chelation: Depending on the metal ion's size, charge, and coordination geometry, it could potentially be chelated by both the sulfate and carbonyl groups simultaneously if the molecular conformation allows for the formation of a stable ring structure. This bidentate or polydentate binding is often stronger than monodentate binding (the "chelate effect"). wikipedia.org The interaction of sulfated compounds with heavy metal ions like Cd²⁺ and Hg²⁺ has been demonstrated, with binding preferences influenced by the specific structure of the molecule. nih.gov
Biosynthetic Pathways and Enzymatic Transformations Focus on Chemical Mechanisms, Non Human Systems
Identification of Precursors and Intermediates in Natural Systems
The biosynthetic route to Methyl 3-[4-(sulfooxy)phenyl]prop-2-enoate originates from primary metabolism, utilizing aromatic amino acids as foundational precursors. The key steps involve the formation of several critical intermediates.
Primary Precursors: The synthesis begins with the aromatic amino acids L-phenylalanine or L-tyrosine, which are derived from the shikimate pathway. nih.gov This pathway is the central route for the biosynthesis of aromatic compounds in plants and microorganisms. nih.gov
Key Intermediates:
trans-Cinnamic Acid: In most plants, L-phenylalanine is the initial substrate. Phenylalanine ammonia-lyase (PAL) catalyzes the non-oxidative deamination of L-phenylalanine to produce trans-cinnamic acid. nih.gov
p-Coumaric Acid (4-hydroxycinnamic acid): trans-Cinnamic acid is then hydroxylated at the para position by the enzyme cinnamate (B1238496) 4-hydroxylase (C4H), a cytochrome P450-dependent monooxygenase, to yield p-coumaric acid. nih.gov Alternatively, in some organisms, L-tyrosine can be directly converted to p-coumaric acid by a tyrosine ammonia-lyase (TAL). nih.gov
p-Coumaroyl-CoA: Before entering various downstream branches of the phenylpropanoid pathway, p-coumaric acid is typically activated to its coenzyme A (CoA) thioester, p-coumaroyl-CoA, by the enzyme 4-coumarate:CoA ligase (4CL). nih.gov
Methyl p-coumarate: The carboxyl group of p-coumaric acid is esterified to form Methyl p-coumarate. This reaction can occur via a carboxyl methyltransferase that uses p-coumaric acid as a substrate. oup.comnih.gov Methyl p-coumarate has been isolated from various natural sources, including the flowers of Trixis michuacana. glpbio.com
The final step is the sulfation of the 4-hydroxyl group of Methyl p-coumarate to yield the target compound, this compound. The direct precursor to this final sulfation step is Methyl p-coumarate.
Enzymatic Reaction Mechanisms Involved in Compound Formation
The formation of this compound is a cascade of specific enzymatic reactions, each catalyzed by a distinct class of enzymes with specific mechanisms and cofactor requirements.
Ammonia-Lyases (PAL and TAL): Phenylalanine ammonia-lyase (PAL) and Tyrosine ammonia-lyase (TAL) belong to the lyase enzyme family. They catalyze an elimination reaction to remove ammonia (B1221849) from their respective amino acid substrates, forming a carbon-carbon double bond and establishing the C6-C3 phenylpropanoid skeleton. nih.gov
Hydroxylases (C4H): Cinnamate 4-hydroxylase (C4H) is a member of the cytochrome P450 monooxygenase superfamily. It catalyzes the regioselective hydroxylation of the phenyl ring of cinnamic acid.
Ligases (4CL): 4-Coumarate:CoA ligase (4CL) activates the carboxyl group of p-coumaric acid by forming a high-energy thioester bond with Coenzyme A, preparing it for various downstream reactions.
Carboxyl Methyltransferases (CMTs): The esterification of the carboxyl group of p-coumaric acid is catalyzed by a specific type of methyltransferase. For instance, cinnamate/p-coumarate carboxyl methyltransferases (CCMTs) have been identified in sweet basil (Ocimum basilicum). oup.comnih.gov These enzymes belong to the SABATH family of methyltransferases and are responsible for the formation of methylcinnamate and methyl p-coumarate. nih.gov
Sulfotransferases (SULTs): The final sulfation step is catalyzed by sulfotransferases. These enzymes transfer a sulfonate group (SO₃⁻) from a donor molecule to the hydroxyl group of an acceptor molecule. mdpi.commdpi.com Plant SULTs are known to be involved in various physiological processes by modifying the properties of secondary metabolites. nih.gov In microorganisms, both PAPS-dependent and PAPS-independent aryl sulfotransferases (ASTs) have been characterized. mdpi.comnih.gov For example, a sulfotransferase from the gut microbe Bacteroides vulgatus (BvASST) has been shown to act on a wide range of phenolic molecules, including p-coumaric acid. biorxiv.org
The biosynthesis of this compound is dependent on several key cofactors and exhibits stereochemical precision.
Cofactor Requirements:
Coenzyme A (CoA): Required by 4-coumarate:CoA ligase (4CL) for the activation of p-coumaric acid.
S-Adenosylmethionine (AdoMet): This molecule serves as the methyl group donor for the methylation of the carboxyl group of p-coumaric acid, a reaction catalyzed by carboxyl methyltransferases like CCMT. oup.com
3'-phosphoadenosine-5'-phosphosulfate (PAPS): This is the universal sulfo-group donor for sulfation reactions catalyzed by most eukaryotic sulfotransferases. mdpi.com It is synthesized from ATP and inorganic sulfate (B86663). Some microbial aryl sulfotransferases (ASTs), however, can utilize other phenolic sulfates, such as p-nitrophenyl sulfate (pNPS), as a sulfo-donor in vitro, bypassing the need for PAPS. mdpi.comnih.gov
Stereochemical Control:
The deamination reaction catalyzed by PAL and TAL is stereospecific, exclusively producing the trans isomer of cinnamic acid and p-coumaric acid, respectively. This establishes the (E)-configuration of the double bond in the prop-2-enoate side chain, which is maintained throughout the subsequent enzymatic steps. The final product is therefore correctly named Methyl (E)-3-[4-(sulfooxy)phenyl]prop-2-enoate.
Genetic Engineering Approaches for Pathway Elucidation in Microorganisms or Plants
Genetic and metabolic engineering have been instrumental in elucidating and optimizing the biosynthetic pathway of phenylpropanoids, including precursors to this compound. Microorganisms like Escherichia coli and Corynebacterium glutamicum are often used as chassis organisms for producing these plant-derived compounds due to their genetic tractability and established fermentation processes. nih.gov
Pathway Elucidation and Production of p-Coumaric Acid:
Researchers have successfully engineered Corynebacterium glutamicum to produce p-coumaric acid from glucose. nih.gov This involved expressing a heterologous tyrosine ammonia-lyase (TAL) from Flavobacterium johnsoniae to convert endogenous tyrosine to p-coumaric acid. nih.gov Further optimization included inactivating competing pathways, such as the degradation of phenylpropanoids, and reducing flux towards other aromatic amino acids like tryptophan by targeted mutagenesis of key enzymes like anthranilate synthase. nih.gov
Engineering Sulfation in Microorganisms:
The production of zosteric acid (p-coumaric acid sulfate), a structural analog of the target compound's core, has been achieved in engineered E. coli. researchgate.net This work demonstrated the feasibility of producing sulfated phenolic compounds in a microbial host by introducing a suitable sulfotransferase and optimizing the pathways for the sulfate donor, PAPS. researchgate.net A screening of various sulfotransferases allowed for the identification of enzymes with high activity towards phenolic compounds. researchgate.net
Identification of Novel Enzymes:
The comparison of EST databases from different varieties of sweet basil led to the identification of the cinnamate/p-coumarate carboxyl methyltransferase (CCMT) genes, directly linking them to the formation of methyl p-coumarate. nih.gov This approach of comparative transcriptomics is a powerful tool for discovering genes involved in specialized metabolite biosynthesis.
These genetic engineering strategies not only help in elucidating the biosynthetic pathway but also pave the way for the sustainable microbial production of complex plant-derived natural products. mdpi.com
Advanced Analytical Methodologies for Detection and Quantification in Research Contexts
Chromatographic Separation Techniques for High-Purity Isolation and Analysis
Chromatographic methods are fundamental for the isolation and purification of "Methyl 3-[4-(sulfooxy)phenyl]prop-2-enoate" from complex mixtures, such as reaction broths or biological samples. The choice of technique is primarily dictated by the physicochemical properties of the analyte and the matrix.
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile and polar compounds like "this compound". mdpi.comnih.govnih.gov The presence of the highly polar sulfate (B86663) group means that conventional reversed-phase chromatography may result in poor retention. mdpi.comnih.gov
Method development for this compound would likely involve a reversed-phase approach, but with careful selection of the stationary and mobile phases. A C18 column is a common starting point for method development. researchgate.netrsc.org However, for highly polar compounds, a polar-embedded or polar-endcapped C18 column, or even a pentafluorophenyl (PFP) stationary phase, could provide better retention and selectivity. mdpi.comnih.govnih.gov The mobile phase would typically consist of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727). researchgate.netrsc.org To ensure good peak shape and reproducibility, the pH of the mobile phase is critical and is often controlled using a buffer, such as ammonium (B1175870) formate (B1220265) or ammonium acetate, which are also compatible with mass spectrometry. mdpi.comnih.govnih.govnih.gov A gradient elution, where the proportion of the organic solvent is increased over time, would likely be necessary to elute the compound of interest and any impurities with varying polarities. nih.gov
Validation of the developed HPLC method is crucial to ensure its reliability. researchgate.netwu.ac.th This process involves demonstrating the method's specificity, linearity, accuracy, precision, and robustness. researchgate.netwu.ac.th
Specificity is established by showing that the peak for "this compound" is well-resolved from other components in the sample matrix.
Linearity is assessed by analyzing a series of standard solutions of known concentrations and demonstrating a linear relationship between concentration and peak area. rsc.org
Accuracy is determined by spiking a blank matrix with a known amount of the compound and measuring the recovery. rsc.org
Precision is evaluated by repeatedly analyzing the same sample to assess the variability of the results, expressed as the relative standard deviation (RSD). rsc.org
Robustness is tested by making small, deliberate changes to the method parameters (e.g., pH, flow rate, column temperature) and observing the effect on the results. researchgate.net
A typical validated HPLC method for a similar compound, cinnamic acid, demonstrated linearity over a concentration range of 0.001 to 1 μg/mL with a correlation coefficient greater than 0.999. rsc.org
Table 1: Illustrative HPLC Method Parameters for "this compound"
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | A: 10 mM Ammonium Acetate in Water, B: Acetonitrile |
| Gradient | 5% B to 95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 280 nm |
| Injection Volume | 10 µL |
This table presents a hypothetical but representative set of starting conditions for HPLC method development.
Direct analysis of the intact "this compound" by Gas Chromatography (GC) is generally not feasible due to its low volatility and thermal lability. nih.govresearchgate.netnih.gov The high temperatures required for GC analysis would likely cause the compound to degrade, particularly through the loss of the sulfate group. researchgate.netnih.gov Therefore, GC analysis necessitates a derivatization step to convert the non-volatile compound into a more volatile and thermally stable analogue. epa.govresearchgate.net
A common derivatization technique for compounds containing hydroxyl and carboxylic acid groups is silylation, which involves reacting the analyte with a silylating agent such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) to form a trimethylsilyl (B98337) (TMS) derivative. nih.govnih.gov In the case of "this compound," the sulfate group would also likely react to form a TMS ester. researchgate.netresearchgate.net The resulting TMS derivative would be significantly more volatile and suitable for GC analysis. nih.gov
The GC method would typically employ a capillary column with a non-polar or medium-polarity stationary phase, such as a 5% phenyl-methylpolysiloxane. chula.ac.th The oven temperature would be programmed to ramp up gradually to separate the derivatized compound from other components in the mixture. Detection could be achieved using a Flame Ionization Detector (FID), which is a universal detector for organic compounds. epa.gov
GC can also be a valuable tool for analyzing potential volatile degradation products of "this compound" that might form under certain conditions (e.g., high temperature, extreme pH).
Table 2: Representative GC Conditions for Analysis of Derivatized "this compound"
| Parameter | Condition |
| Derivatization Agent | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS |
| Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min |
| Inlet Temperature | 250 °C |
| Oven Program | 100 °C (hold 2 min), ramp to 300 °C at 10 °C/min, hold 5 min |
| Detector | Flame Ionization Detector (FID) at 320 °C |
This table outlines plausible GC conditions for the analysis of the silylated derivative.
Capillary Electrophoresis (CE) is a high-resolution separation technique that is particularly well-suited for the analysis of charged species. nih.govacs.org Given that "this compound" exists as an anion due to the negatively charged sulfate group, CE offers a powerful alternative to HPLC. oiv.int Separations in CE are based on the differential migration of analytes in an electric field. mdpi.comwikipedia.org
For the analysis of this compound, a typical CE method would utilize a fused-silica capillary and a background electrolyte (BGE) buffer. tandfonline.comelsevierpure.com The choice of BGE is critical for achieving good separation. A borate (B1201080) buffer at a relatively high pH (e.g., pH 9) is often used for the analysis of phenolic compounds. acs.orgtandfonline.com At this pH, the silanol (B1196071) groups on the inner wall of the capillary are deprotonated, creating a strong electroosmotic flow (EOF) towards the cathode. Since the analyte is anionic, its electrophoretic migration will be towards the anode. The net migration of the analyte will depend on the relative magnitudes of the EOF and its electrophoretic mobility.
Detection in CE is most commonly performed using a UV-Vis detector, as the phenylpropanoid structure of the analyte will exhibit strong UV absorbance. mdpi.comelsevierpure.com For enhanced sensitivity, techniques like field-amplified sample stacking can be employed. rsc.org
CE can be particularly advantageous for analyzing complex samples with minimal sample preparation, often requiring only dilution of the sample in the BGE. oiv.int
Table 3: Potential Capillary Electrophoresis Method Parameters
| Parameter | Condition |
| Capillary | Fused-silica, 50 µm i.d., 60 cm total length (50 cm to detector) |
| Background Electrolyte | 20 mM Borate buffer, pH 9.2 |
| Separation Voltage | 25 kV |
| Injection | Hydrodynamic injection (50 mbar for 5 s) |
| Capillary Temperature | 25 °C |
| Detection | UV at 280 nm |
This table provides a set of feasible starting parameters for CE analysis.
Mass Spectrometry-Based Detection in Complex Research Samples
Mass Spectrometry (MS) provides highly sensitive and specific detection, and when coupled with a chromatographic separation technique, it is a powerful tool for the analysis of "this compound" in complex matrices. nih.govfrontiersin.org
The coupling of HPLC with mass spectrometry (LC-MS) is the premier technique for the analysis of sulfated metabolites like "this compound". nih.govnih.gov An electrospray ionization (ESI) source is typically used, and due to the presence of the sulfate group, the compound will readily ionize in negative ion mode to produce the deprotonated molecule [M-H]⁻. nih.govresearchgate.net
For trace analysis, selected ion monitoring (SIM) can be used, where the mass spectrometer is set to detect only the m/z of the ion of interest, providing excellent sensitivity and selectivity. For structural confirmation and even greater specificity, tandem mass spectrometry (LC-MS/MS) is employed. researchgate.nettmu.edu.twmdpi.com In an LC-MS/MS experiment, the [M-H]⁻ ion is selected in the first mass analyzer, fragmented by collision-induced dissociation (CID), and the resulting fragment ions are analyzed in the second mass analyzer. Sulfated compounds characteristically lose the SO₃ group (80 Da) upon fragmentation. nih.govnih.govresearchgate.net This neutral loss of 80 Da is a highly specific fragmentation pathway that can be used to selectively detect sulfated compounds in a complex mixture through a neutral loss scan. nih.gov Further fragmentation of the resulting ion can provide additional structural information.
Table 4: Representative LC-MS/MS Parameters
| Parameter | Condition |
| Ionization Mode | Negative Electrospray Ionization (ESI-) |
| Scan Mode | Multiple Reaction Monitoring (MRM) |
| Precursor Ion | [M-H]⁻ |
| Product Ion | [M-H-SO₃]⁻ |
| Collision Energy | Optimized for the specific transition |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150 °C |
This table illustrates typical MS/MS settings for the targeted analysis of the sulfated compound.
As with GC-FID, GC-MS analysis of "this compound" requires prior derivatization to increase its volatility. chula.ac.thnih.gov The TMS derivative is well-suited for GC-MS analysis. hmdb.ca The mass spectrometer provides highly specific detection based on the mass-to-charge ratio of the ions.
In a typical GC-MS analysis, electron ionization (EI) at 70 eV is used. nih.gov The resulting mass spectrum will show a molecular ion (if stable enough to be detected) and a series of fragment ions that are characteristic of the molecule's structure. researchgate.netnih.gov The fragmentation pattern of the TMS derivative can be used for structural elucidation and confirmation. For silylated compounds, characteristic fragments corresponding to the TMS group (e.g., m/z 73) are often observed. researchgate.netresearchgate.net
GC-MS is a powerful tool for identifying and quantifying the derivatized compound and can also be used to identify unknown volatile impurities or degradation products in the sample. shimadzu.com
Spectrophotometric and Fluorometric Assay Development for Chemical Purity and Reaction Monitoring
Spectrophotometric and fluorometric techniques offer rapid and sensitive means to assess the chemical purity of "this compound" and to monitor the progress of its synthesis.
Spectrophotometric Assays:
Due to its chemical structure, which incorporates a phenylprop-2-enoate group, "this compound" possesses a chromophore that absorbs ultraviolet (UV) light, making it amenable to UV-Vis spectrophotometry. The conjugated system of the benzene (B151609) ring and the acrylate (B77674) moiety is expected to produce a distinct absorption spectrum.
Purity Assessment: The purity of a synthesized batch of the compound can be estimated by measuring its absorbance at a specific wavelength (λmax) and applying the Beer-Lambert law. The presence of impurities, such as starting materials or by-products, would likely alter the shape of the absorption spectrum or introduce additional peaks. For instance, the starting material, p-coumaric acid, would have a different λmax compared to the final sulfonated ester.
Reaction Monitoring: The esterification of the carboxylic acid and the sulfonation of the phenolic hydroxyl group can be monitored in real-time using UV-Vis spectrophotometry. aip.orgrsc.org As the reaction proceeds, the changes in the electronic structure of the molecule will lead to shifts in the absorption spectrum. For example, the formation of the methyl ester from the carboxylic acid can be tracked by observing the disappearance of the carboxyl absorption and the appearance of the ester absorption bands. oxinst.com A study on the esterification of crotonic acid and butan-2-ol demonstrated the feasibility of using in-line UV-visible spectrometry to monitor the reaction progress. rsc.org Similarly, the sulfonation of the phenolic group would cause a bathochromic or hypsochromic shift in the spectrum, allowing for the reaction to be followed.
A hypothetical reaction monitoring scenario using UV-Vis spectrophotometry is outlined in the table below.
| Reaction Stage | Expected Chromophore | Potential λmax (nm) | Observational Notes |
| Starting Material (p-Coumaric Acid) | Hydroxycinnamic acid | ~310 | Strong absorbance due to extended conjugation. |
| Intermediate (Methyl p-coumarate) | Methyl ester of hydroxycinnamic acid | ~312 | Slight shift from the starting material. |
| Final Product | Phenylprop-2-enoate with sulfooxy group | ~280-300 | Potential hypsochromic shift due to the electron-withdrawing nature of the sulfate group. |
Fluorometric Assays:
While the native fluorescence of "this compound" may be limited, fluorometric assays can be developed through derivatization to enhance sensitivity and selectivity. nih.gov Phenolic compounds, in general, can be derivatized to produce highly fluorescent products. researchgate.netsadil.ws
Derivatization for Enhanced Detection: The phenolic group, if accessible or after enzymatic or chemical removal of the sulfate group, could be targeted for derivatization. Reagents that react with phenols to form fluorescent adducts could be employed. For instance, derivatization with a reagent like 3-chlorocarbonyl-6,7-dimethoxy-1-methyl-2(1H)-quinoxalinone (DMEQ-COCl) has been shown to be effective for the fluorescent detection of phenols. scirp.org
A continuous fluorometric assay has been described for phenol (B47542) sulfotransferases, the enzymes responsible for sulfating phenolic compounds. nih.gov This type of assay monitors the change in fluorescence as the phenolic substrate is consumed. A similar principle could be adapted to monitor the sulfation reaction in the synthesis of "this compound" if a fluorescent precursor is used. The sulfation of the fluorescent compound resorufin, for example, leads to a bleaching of its emission. nih.gov
The table below summarizes potential fluorometric approaches.
| Assay Type | Principle | Target Moiety | Potential Derivatizing Agent/Probe |
| Pre-column Derivatization | Chemical reaction to form a fluorescent product. | Phenolic hydroxyl (if sulfate is removed) | DMEQ-COCl |
| Enzymatic Assay | Monitoring fluorescence change during enzymatic reaction. | Sulfate ester | Use of a sulfatase and a fluorescent pH indicator. |
| Fluorescent Tagging | Covalent attachment of a fluorescent label. | Carboxylic acid (if not esterified) | Fluorescent amines via carbodiimide (B86325) chemistry. |
Advanced Sample Preparation Strategies for Diverse Research Matrices
Effective sample preparation is critical for the reliable quantification of "this compound" in complex research matrices such as biological fluids, cell culture media, or environmental samples. The goal is to isolate the analyte from interfering substances and concentrate it to a level suitable for detection.
Solid-Phase Extraction (SPE):
Solid-phase extraction is a highly effective technique for the purification and concentration of aromatic and sulfonated compounds from aqueous matrices. nih.govnih.govsigmaaldrich.com The choice of the SPE sorbent is crucial and depends on the physicochemical properties of the analyte and the matrix.
Sorbent Selection: For "this compound," which is an anionic and moderately polar compound, a mixed-mode sorbent with both reversed-phase and anion-exchange properties would be ideal. A styrene-divinylbenzene polymer-based sorbent could retain the aromatic part of the molecule, while an anion exchanger would interact with the negatively charged sulfate group. nih.govnih.gov
Method Development: A typical SPE protocol would involve the following steps:
Conditioning: The SPE cartridge is conditioned with an organic solvent (e.g., methanol) followed by water to activate the sorbent.
Loading: The sample, with pH adjusted to ensure the analyte is in its ionized form, is passed through the cartridge.
Washing: The cartridge is washed with a weak solvent to remove unretained impurities.
Elution: The analyte is eluted with a stronger solvent, often a mixture of an organic solvent and a buffer to disrupt the ionic and hydrophobic interactions.
The stability of sulfonated aromatic compounds on SPE cartridges has been shown to be temperature-dependent, with lower temperatures providing better stability. nih.gov
Liquid-Liquid Extraction (LLE):
While SPE is often preferred for its efficiency and lower solvent consumption, liquid-liquid extraction can also be employed. The distribution of "this compound" between two immiscible liquid phases would depend on its partition coefficient, which is influenced by the pH of the aqueous phase and the polarity of the organic solvent. Ion-pair extraction, where a counter-ion is added to the aqueous phase to form a neutral complex with the analyte, could enhance its extraction into a nonpolar organic solvent.
The following table outlines a comparison of sample preparation techniques.
| Technique | Principle | Advantages | Disadvantages | Suitable Matrices |
| Solid-Phase Extraction (SPE) | Differential partitioning between a solid and liquid phase. | High recovery, high concentration factor, low solvent usage, easily automated. sigmaaldrich.com | Method development can be complex. | Aqueous samples (e.g., biological fluids, water samples). |
| Liquid-Liquid Extraction (LLE) | Differential partitioning between two immiscible liquid phases. | Simple, well-established. | Can be labor-intensive, may form emulsions, requires larger solvent volumes. | Aqueous and some solid samples after initial extraction. |
Synthesis and Characterization of Analogues, Derivatives, and Isomers
Design Principles for Systematic Structural Modification
The structure of Methyl 3-[4-(sulfooxy)phenyl]prop-2-enoate offers three primary regions for systematic modification: the aromatic ring, the methyl propenoate side chain, and the sulfate (B86663) group. Design principles for creating analogues are based on established concepts in physical organic chemistry.
Aromatic Ring Substitution: The electronic properties of the phenyl ring can be modulated by introducing additional substituents. Electron-withdrawing groups (EWGs), such as nitro (-NO₂) or cyano (-CN) groups, can be added to the ring to increase the electrophilicity of the alkene and the acidity of any remaining phenolic protons. Conversely, electron-donating groups (EDGs), like methoxy (B1213986) (-OCH₃) or alkyl groups, can be introduced to increase electron density in the ring, potentially altering its susceptibility to electrophilic aromatic substitution and modifying the reactivity of the side chain.
Side Chain Modification: The propenoate chain is a key functional component. Modifications can include:
Ester Variation: The methyl ester can be exchanged for other alkyl or aryl esters (e.g., ethyl, tert-butyl) through transesterification. researchgate.net This alters steric bulk and solubility.
Alkene Geometry: The naturally occurring (E)-isomer (trans) can be synthetically converted to the (Z)-isomer (cis), leading to significant changes in molecular shape, crystal packing, and spectroscopic properties. vedantu.com
Saturation: The double bond can be reduced to a single bond via catalytic hydrogenation, converting the prop-2-enoate to a propanoate. This eliminates the rigidity of the double bond and removes a potential site for addition reactions.
Synthesis of Positional and Stereoisomers and their Distinctive Properties
The synthesis of isomers is crucial for understanding how the spatial arrangement of atoms affects chemical properties.
Positional Isomers: The sulfate group is located at the para (4-position) of the phenyl ring. Positional isomers would include the ortho- (2-position) and meta- (3-position) sulfated analogues. Their synthesis would start from the corresponding hydroxy-isomers of methyl cinnamate (B1238496) (methyl 2-hydroxycinnamate and methyl 3-hydroxycinnamate). The sulfation can be achieved using a suitable sulfating agent, such as sulfur trioxide pyridine (B92270) complex, in an aprotic solvent.
The position of the sulfate group dramatically influences the electronic environment of the molecule. For instance, a meta-sulfate group would have a different inductive and resonance effect on the propenoate side chain compared to the para-sulfate group, likely altering the reactivity of the double bond.
Stereoisomers: The most common form of this compound is the (E)-isomer (trans), where the large groups (the phenyl ring and the ester group) are on opposite sides of the double bond. vedantu.com The (Z)-isomer (cis), where these groups are on the same side, can be synthesized, often through photochemical isomerization of the (E)-isomer.
The two stereoisomers have distinct physical and chemical properties:
Stability: The (E)-isomer is generally more thermodynamically stable due to reduced steric hindrance.
Physical Properties: They exhibit different melting points, boiling points, and solubilities. Their spectroscopic signatures, particularly in ¹H NMR, are distinct. For example, the coupling constant (J-value) for the vinyl protons in the (E)-isomer is typically larger (~16 Hz) compared to the (Z)-isomer (~12 Hz). researchgate.net
A comparison of the key properties is outlined in the table below.
| Property | (E)-Isomer (trans) | (Z)-Isomer (cis) |
| Stereochemistry | Phenyl and ester groups on opposite sides of the C=C bond. | Phenyl and ester groups on the same side of the C=C bond. |
| Thermodynamic Stability | Generally more stable. | Generally less stable. |
| ¹H NMR J-coupling (vinyl H) | Typically 15-18 Hz. | Typically 10-13 Hz. |
| Synthesis | Standard synthesis from p-coumaric acid. | Often prepared via photochemical isomerization of the (E)-isomer. |
Derivatization Strategies for Enhanced Chemical Reactivity or Stability in Research Applications
Derivatization is employed to modify the parent compound for specific research applications, such as enhancing stability or providing a handle for further chemical transformations.
Hydrolysis: The ester and sulfate groups can be selectively hydrolyzed. The methyl ester can be hydrolyzed under basic conditions (e.g., NaOH in methanol (B129727)/water) to yield the corresponding carboxylic acid, 3-[4-(sulfooxy)phenyl]prop-2-enoic acid. cabidigitallibrary.org The sulfate ester is generally more stable but can be cleaved under specific acidic conditions or by enzymatic action using sulfatases. researchgate.net
Reactions at the Double Bond: The α,β-unsaturated system is a versatile site for chemical reactions.
Michael Addition: The double bond can act as a Michael acceptor, reacting with nucleophiles.
Dimerization: Photochemical [2+2] cycloaddition can lead to the formation of cyclobutane (B1203170) dimers (truxillic or truxinic acid derivatives). nih.gov
Halogenation: Addition of halogens like Br₂ across the double bond yields the corresponding dibromo derivative.
Protecting Group Chemistry: For multi-step syntheses involving other parts of the molecule, the sulfate group can act as a protecting group for the phenol (B47542). Its stability under certain conditions allows for reactions to be performed elsewhere on the molecule before its potential removal.
Structure-Reactivity Relationship (SRR) Studies
SRR studies aim to correlate the chemical structure of a molecule with its reactivity. For this compound, these relationships are governed by the electronic and steric effects of its constituent parts.
Hydrolysis Kinetics: The rate of hydrolysis of the methyl ester and the sulfate ester is highly dependent on the electronic nature of the phenyl ring. The presence of the electron-withdrawing sulfate group at the para-position increases the partial positive charge on the ester's carbonyl carbon, making it more susceptible to nucleophilic attack compared to its non-sulfated parent, methyl p-coumarate. khanacademy.org Similarly, studies on the hydrolysis of substituted phenyl sulfamates show a strong correlation between the pKa of the leaving phenoxide group and the rate of hydrolysis, indicating that electron-withdrawing substituents that stabilize the leaving group accelerate the reaction. nih.gov
| Structural Feature | Influence on Reactivity |
| Sulfate Group (-OSO₃⁻) | Strongly electron-withdrawing; increases acidity of parent phenol, stabilizes phenoxide leaving group, enhances electrophilicity of the propenoate system. |
| Methyl Ester (-COOCH₃) | Site for nucleophilic acyl substitution (hydrolysis); reactivity influenced by ring substituents. |
| Alkene Double Bond (-CH=CH-) | Site for addition reactions (e.g., Michael addition, hydrogenation, halogenation) and photochemical dimerization. |
| Phenyl Ring (-C₆H₄-) | Modulates electronic effects through resonance and induction; site for electrophilic substitution. |
Chemical Scaffold Exploration and Bioisosteric Replacement (Purely Chemical Context)
In a purely chemical context, exploring isosteric and bioisosteric replacements involves substituting functional groups with others that have similar steric or electronic properties to create novel chemical scaffolds. wikipedia.orgcambridgemedchemconsulting.com This can lead to new compounds with different stabilities, reactivities, or synthetic accessibility.
Sulfate Group Isosteres: The sulfate group is a tetrahedral, anionic group. Potential chemical isosteres include:
Sulfonate (-SO₃⁻): Connects to the ring via a direct S-C bond, which is more resistant to hydrolysis than the S-O-C bond of a sulfate ester.
Phosphate (B84403) (-OPO₃²⁻): Another ester linkage, but with different charge and steric properties.
Sulfonamide (-NHSO₂R) or Carboxamide (-NHCOR): These groups can mimic some of the hydrogen-bonding capabilities and steric profile.
Ester Isosteres: The methyl ester can be replaced by other groups to alter reactivity.
Amide (-CONH₂ or -CONHR): Generally more resistant to hydrolysis than esters. wikipedia.org
Ketone (-COR): Changes the electronic properties and reactivity at the carbonyl.
Nitrile (-CN): A linear, electron-withdrawing group that is sterically distinct from the ester.
Alkene Isosteres: The rigid, planar double bond can be replaced to introduce different three-dimensional geometries.
Cyclopropane Ring: A saturated, strained ring that maintains a degree of rigidity but has different orbital characteristics.
Alkyne (-C≡C-): A linear, rigid unit with different reactivity.
Aromatic Ring Scaffolds: The phenyl ring can be replaced by various heterocyclic systems.
Thiophene or Furan: Five-membered aromatic heterocycles with different electronic properties. nih.gov
Pyridine: A six-membered, nitrogen-containing heterocycle that introduces a basic site and alters the ring's electronic distribution.
The table below summarizes potential isosteric replacements for the key functional groups of this compound in a chemical context.
| Original Group | Potential Isostere | Key Chemical Difference |
| Aryl Sulfate Ester (-O-SO₃⁻) | Aryl Sulfonate (-SO₃⁻) | S-C bond instead of S-O-C; greater hydrolytic stability. |
| Aryl Sulfate Ester (-O-SO₃⁻) | Aryl Phosphate Ester (-O-PO₃²⁻) | Different charge, steric bulk, and hydrolysis kinetics. |
| Methyl Ester (-COOCH₃) | Amide (-CONH₂) | More resistant to hydrolysis; different H-bonding properties. |
| Alkene (-CH=CH-) | Cyclopropane | Saturated; introduces strain and different 3D geometry. |
| Phenyl Ring | Thiophene Ring | 5-membered heterocycle; different aromaticity and reactivity. |
Environmental Chemistry and Degradation Pathways
Photodegradation Mechanisms under Simulated Environmental Conditions
Photodegradation is a critical abiotic process for compounds present in sunlit surface waters or on terrestrial surfaces. The core structure of Methyl 3-[4-(sulfooxy)phenyl]prop-2-enoate, the cinnamate (B1238496) moiety, is known to be photoreactive.
Detailed research on related cinnamic acid derivatives shows that they can undergo photodegradation when exposed to UV radiation. researchgate.net The primary mechanism often involves the carbon-carbon double bond. For trans-cinnamic acid and its derivatives, a common reaction upon UV irradiation is a [2+2] cycloaddition, leading to the formation of dimerized products like truxillic or truxinic acids. researchgate.net The specific outcome is highly dependent on the physical state (solution or crystal) and the substitution pattern on the phenyl ring.
The rate and pathway of photodegradation are also significantly influenced by the environmental medium. Studies on cinnamic acid have shown that pH and the presence of micelles or emulsions can alter its photostability. researchgate.net For analogous aromatic esters, such as phthalates, photodegradation rates are highly dependent on the solvent, with proposed mechanisms including C-O bond cleavage of the ester and radical adduction to the aromatic ring. nih.gov It is plausible that this compound would exhibit similar reactivity, with the double bond and the ester group being primary sites for photochemical transformation.
Table 1: Potential Photodegradation Reactions of this compound based on Analogous Compounds
| Reaction Type | Reactive Moiety | Potential Products | References |
| [2+2] Photodimerization | C=C double bond | Dimeric cyclobutane (B1203170) structures | researchgate.net |
| Photo-hydrolysis | Ester linkage | 3-[4-(sulfooxy)phenyl]prop-2-enoic acid, Methanol (B129727) | nih.gov |
| Geometric Isomerization | C=C double bond | (Z)-Methyl 3-[4-(sulfooxy)phenyl]prop-2-enoate | beilstein-journals.org |
| Ring Oxidation | Phenyl ring | Hydroxylated and ring-opened products | nih.gov |
Biodegradation Pathways by Defined Microbial Consortia (Mechanistic Focus)
Biodegradation is a key mechanism for the removal of organic compounds from the environment. The use of microbial consortia, which are communities of different microorganisms, is often more effective for breaking down complex molecules than single strains. nih.govnih.gov A consortium provides a wider range of enzymes and metabolic capabilities, allowing for the complete mineralization of a substrate through synergistic action. nih.govacs.org
For this compound, a plausible biodegradation pathway by a microbial consortium would involve a multi-step process:
Initial Hydrolysis: The first step is likely the hydrolysis of the ester bond by esterase enzymes, yielding 3-[4-(sulfooxy)phenyl]prop-2-enoic acid and methanol. nih.gov Methyl cinnamate, the non-sulfated analog, is reported to be readily biodegradable, suggesting this initial step is facile. sigmaaldrich.com
Desulfation: The resulting aryl sulfate (B86663) would then be a substrate for sulfatase enzymes (arylsulfatases), which cleave the sulfate group to produce p-coumaric acid (4-hydroxycinnamic acid) and an inorganic sulfate ion. The biological removal of sulfates by sulfate-reducing bacteria is a well-documented process in wastewater treatment. mbl.or.kr
Ring and Side-Chain Degradation: The intermediate, p-coumaric acid, is a common plant-derived phenolic compound and its biodegradation is well-studied. Organisms such as the yeast Yarrowia lipolytica can degrade p-coumaric acid, potentially converting it to 4-hydroxybenzoic acid before further ring cleavage and metabolism. nih.gov
This cooperative degradation, where different members of the consortium perform different steps, prevents the accumulation of potentially inhibitory intermediates and drives the complete breakdown of the parent compound. nih.gov
Hydrolytic Stability and Transformation in Aquatic and Soil Matrices
Hydrolysis is a primary abiotic transformation pathway in aquatic environments, affecting both the ester and the sulfate moieties of the molecule. The stability of these two groups to hydrolysis differs significantly.
The methyl ester group is susceptible to hydrolysis, a reaction that can be catalyzed by both acids and bases. In neutral environmental waters (pH ~7), the rate may be slow, but under more alkaline or acidic conditions, it would be enhanced. Studies on similar esters, like phthalates, confirm that base-catalyzed hydrolysis is a key parameter for assessing their environmental persistence. researchgate.net
The aryl sulfate ester linkage is generally more resistant to uncatalyzed hydrolysis at neutral pH. nih.gov However, its cleavage can be catalyzed by acids. acs.org The rate of this acid-catalyzed hydrolysis is influenced by the electronic nature of the substituents on the aromatic ring. acs.org Therefore, in acidic soils or waters, hydrolytic cleavage of the sulfate group to yield 4-hydroxyphenylprop-2-enoate is a possible transformation pathway.
Table 2: Predicted Hydrolytic Transformation of this compound
| Functional Group | pH Conditions | Primary Product(s) | Relative Rate | References |
| Methyl Ester | Acidic or Basic | 3-[4-(sulfooxy)phenyl]prop-2-enoic acid + Methanol | Moderate to Fast | researchgate.netrsc.org |
| Aryl Sulfate Ester | Acidic | Methyl 3-(4-hydroxyphenyl)prop-2-enoate + Sulfate | Slow | acs.org |
| Aryl Sulfate Ester | Neutral | Stable | Very Slow | nih.gov |
Adsorption and Desorption Phenomena on Environmental Sorbents
The mobility of this compound in the environment is dictated by its interaction with solid phases like soil and sediment. ecetoc.org Adsorption is controlled by the physicochemical properties of the compound and the characteristics of the sorbent (e.g., organic carbon content, clay mineralogy, pH). nih.gov
As an organic anion, the compound's sorption behavior is complex. The negatively charged sulfooxy group will generally decrease its partitioning into the non-polar soil organic matter compared to a neutral analog. However, it can participate in electrostatic interactions. In soils with a net positive charge or containing positively charged sites on minerals like iron and aluminum oxides (sesquioxides), anion exchange or surface complexation could be a significant sorption mechanism. mdpi.com The adsorption of sulfate ions themselves onto soils is a known, pH-dependent process. nih.gov
Upon hydrolysis of the ester group, the resulting carboxylate anion would further influence sorption. Carboxylate groups are known to form complexes with metal cations and bind to the edges of clay minerals. mdpi.com Therefore, the transformation products may exhibit different mobility compared to the parent compound. Desorption processes will determine the bioavailability of the compound for microbial degradation and its potential to leach into groundwater.
Advanced Oxidation Processes (AOPs) for Fundamental Decomposition Studies
Advanced Oxidation Processes (AOPs) utilize highly reactive species, primarily the hydroxyl radical (•OH), to achieve the rapid and non-selective degradation of organic pollutants. These processes are valuable for studying fundamental decomposition pathways.
The structure of this compound presents several sites susceptible to attack by hydroxyl radicals:
The Carbon-Carbon Double Bond: This is an electron-rich site and a primary target for electrophilic attack by •OH, leading to the formation of hydroxylated intermediates or cleavage of the side chain.
The Aromatic Ring: Hydroxyl radicals can add to the phenyl ring, initiating a series of reactions that can lead to hydroxylation and eventual ring-opening.
The Ester Group: While less reactive than the double bond, this group can also be attacked.
Studies on the oxidation of cinnamic acid and its derivatives have shown that strong oxidizing agents can cleave the double bond, leading to the formation of the corresponding benzaldehyde (B42025) derivative. iijsr.comuni.edu AOPs applied to similar aromatic esters, such as the UV/TiO2 treatment of phthalates, have demonstrated high removal efficiencies through oxidative degradation. frontiersin.org It is expected that AOPs would effectively decompose this compound, ultimately leading to mineralization into carbon dioxide, water, and sulfate ions.
Future Directions and Emerging Research Avenues
Integration with Flow Chemistry and Automated Synthesis Platforms
The synthesis of Methyl 3-[4-(sulfooxy)phenyl]prop-2-enoate and its derivatives is ripe for integration with flow chemistry and automated synthesis platforms. Continuous-flow microreactors offer significant advantages over traditional batch processes, including enhanced reaction efficiency, improved safety for handling reagents, and facile scalability. rsc.orgresearchgate.net The synthesis of related compounds, such as those involving thiol-ene functionalization of polymers, has demonstrated the potential for rapid and efficient reactions within micro-flow reactors. rsc.org
The chemical synthesis of sulfated phenolic acids has been achieved using various sulfating agents like SO₃ complexes. nih.govmdpi.com These reactions could be adapted to a flow chemistry setup, allowing for precise control over reaction parameters such as temperature, pressure, and stoichiometry, potentially leading to higher yields and purity of this compound. Furthermore, automated platforms can accelerate the optimization of reaction conditions and the synthesis of a library of derivatives with varied functionalities. The use of polymer-supported reagents and scavengers in flow systems can also simplify purification processes, a significant advantage in multi-step syntheses. researchgate.netthieme-connect.de
Table 1: Potential Advantages of Flow Chemistry for this compound Synthesis
| Feature | Benefit in Flow Chemistry |
| Heat Transfer | Enhanced control over reaction temperature, minimizing side reactions. |
| Mass Transfer | Improved mixing and shorter diffusion distances, leading to faster reactions. |
| Safety | Smaller reaction volumes reduce the risks associated with hazardous reagents. |
| Scalability | Seamless transition from laboratory-scale synthesis to larger production. |
| Automation | High-throughput screening of reaction conditions and synthesis of derivatives. |
Application of Machine Learning and Artificial Intelligence in Compound Design and Property Prediction
ML models, such as graph neural networks and random forests, can be trained on existing data of related sulfated organic molecules and acrylate (B77674) polymers to predict various properties, including solubility, reactivity, and potential for polymerization. researchgate.netchemrxiv.org For instance, ML models have been successfully used to predict the sulfate (B86663) radical rate constants of water contaminants and the chemical potentials of multifunctional organic compounds. researchgate.netnih.gov This predictive capability can significantly accelerate the discovery of new materials by screening vast virtual libraries of compounds before their physical synthesis, saving time and resources. research.google
Table 2: Potential AI and Machine Learning Applications
| Application | Description |
| Property Prediction | Forecasting physical, chemical, and material properties of the compound and its derivatives. researchgate.netchemrxiv.orgnih.govresearch.google |
| Monomer Design | Generating novel monomer structures for polymers with specific, targeted functionalities. resolvemass.cagcande.org |
| Synthesis Optimization | Predicting optimal reaction conditions to maximize yield and minimize byproducts. |
| Sustainable Design | Identifying more environmentally friendly synthetic routes and biodegradable polymer structures. gcande.org |
Exploration of Novel Catalytic Transformations Involving Sulfonate or Acrylate Moieties
The sulfonate and acrylate functionalities of this compound offer fertile ground for exploring novel catalytic transformations. The sulfonate ester group, for example, can be a target for C-O bond formation reactions. Research has shown the synthesis of aryl sulfonate esters through iodobenzene-catalyzed direct sulfonylation of aromatic compounds. rsc.org Furthermore, gold(III)-catalyzed functionalization of aromatic C-H bonds with primary alcohol sulfonate esters has been demonstrated to form C-C bonds. uchicago.edu Such catalytic methods could be adapted to modify the aromatic ring of this compound or to use the compound itself as a building block in more complex syntheses.
The methyl acrylate moiety is also highly reactive and can participate in a variety of catalytic reactions. For instance, gold-mediated oxidative methyl esterification of aldehydes has been reported. osti.gov The Michael addition reaction to acrylate units is a well-established method for forming C-C and C-N bonds, and its regioselectivity can be controlled by catalysts and reaction conditions. rsc.org Recent advancements include the electrochemical hydroarylation of acrylic acid derivatives, which provides a sustainable route to various organic molecules. acs.org Investigating these and other catalytic transformations, such as the "ester dance" reaction on aromatic rings, could unlock new synthetic pathways and applications for this compound. acs.orgnih.gov
Advanced Materials Science Applications (e.g., as a Polymer Precursor, excluding biomedical)
The bifunctional nature of this compound makes it a promising precursor for advanced materials. The acrylate group can undergo polymerization, while the sulfonate group can impart unique properties to the resulting polymer. Sulfonated polymers are known for their use as ion-exchange membranes in fuel cells and water purification systems. acs.orguakron.edu The incorporation of sulfonated monomers can be tailored to control the ion exchange capacity and other properties of the final material. acs.orgmdpi.com
Phenyl acrylate has been demonstrated as a versatile monomer for the synthesis of acrylic diblock copolymer nano-objects through polymerization-induced self-assembly (PISA). rsc.org This suggests that this compound could be used to create well-defined nanostructures with potential applications in coatings, adhesives, and other functional materials. The synthesis of functionalized acrylic nanoparticles can serve as a precursor to bifunctional colloids for applications like self-stratifying coatings. umass.edu The presence of the sulfonate group could enhance the performance of such materials, for example, by improving their stability or providing sites for further functionalization. The development of sulfonated graphene oxide has also shown promise for novel proton exchange membranes. polimi.it
Table 3: Potential Advanced Material Applications
| Material Type | Potential Application | Key Functional Group |
| Sulfonated Polymers | Ion-exchange membranes, functional coatings. acs.orguakron.edumdpi.com | Sulfonate |
| Acrylic Copolymers | Nano-objects, adhesives, self-assembling materials. rsc.orgumass.edu | Acrylate |
| Hybrid Materials | Composites with enhanced thermal or mechanical properties. | Both |
Development of Advanced Spectroscopic Probes Incorporating the Compound's Structural Features
The structural motifs within this compound, particularly the substituted phenyl ring and the acrylate ester, are found in various fluorescent probes. Molecular engineering of α-substituted acrylate esters has been used to create efficient fluorescence probes for detecting specific biological molecules. acs.orgnih.govamanote.com For instance, an acryloyl-ester-based probe has been developed for the detection of cysteine. nih.gov
The phenyl group can be functionalized to create dyes with specific spectroscopic properties. researchgate.net The introduction of sulfonamide groups into dye molecules has been shown to influence their fluorescence and dyeing properties. researchgate.net It is conceivable that derivatives of this compound could be designed as novel spectroscopic probes. The sulfonate group could modulate the electronic properties of the chromophore, potentially leading to probes with enhanced sensitivity, selectivity, or photostability. The acrylate moiety could act as a reactive site for binding to specific analytes, triggering a change in the spectroscopic signal. Research in this area could lead to the development of new tools for chemical sensing and analysis.
Q & A
Basic Research Questions
Q. What are the recommended methodologies for synthesizing methyl esters with sulfonated aromatic substituents, such as Methyl 3-[4-(sulfooxy)phenyl]prop-2-enoate?
- Methodological Answer : Synthesis typically involves esterification of the corresponding acrylic acid derivative with methanol under acidic or catalytic conditions. For sulfonated derivatives, post-synthetic sulfation via sulfur trioxide complexes or sulfonic acid coupling may be required. Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) is critical to isolate the product. Structural analogs like ethyl 3-[4-(trifluoromethyl)phenyl]prop-2-enoate (CAS 101466-85-7) suggest similar synthetic routes .
Q. How can the crystal structure of this compound be validated experimentally?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) using programs like SHELXL or SHELXS is standard for structural validation. Programs such as ORTEP-III provide graphical representations of thermal ellipsoids and molecular geometry, aiding in stereochemical analysis. Structure validation tools (e.g., PLATON) check for geometric anomalies and intermolecular interactions .
Q. What safety protocols are essential when handling sulfonated acrylate esters?
- Methodological Answer : Use PPE (gloves, goggles, lab coats) to avoid skin/eye contact. Work in a fume hood due to potential toxicity. Waste disposal must follow hazardous chemical guidelines, as sulfonated compounds may require neutralization before disposal. Similar protocols are outlined for methyl 3-(4-fluorophenyl)prop-2-ynoate (CAS 42122-44-1) .
Advanced Research Questions
Q. How can computational modeling predict the reactivity of the sulfonic ester group in this compound?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model electronic properties, such as partial charges on the sulfonic oxygen, to predict nucleophilic/electrophilic sites. Quantum Chemical Structure-Property Relationship (QSPR) models correlate substituent effects with reactivity trends .
Q. What strategies resolve discrepancies in spectroscopic data (e.g., NMR, IR) for sulfonated acrylates?
- Methodological Answer : Cross-validate NMR assignments using 2D techniques (HSQC, HMBC) to confirm coupling between the sulfonate group and aromatic protons. IR peaks for S=O stretching (~1350-1200 cm⁻¹) should match literature for sulfonic esters. Discrepancies may arise from hydration or polymorphism, requiring dynamic NMR or variable-temperature studies .
Q. How can impurity profiling be optimized for this compound during pharmaceutical synthesis?
- Methodological Answer : Use HPLC-MS with a C18 column (gradient: 0.1% formic acid in acetonitrile/water) to detect trace impurities. Reference standards like 3-[4-(2-methylpropyl)phenyl]propanoic acid (CAS 65322-85-2) demonstrate the importance of spiking experiments to identify byproducts from incomplete sulfation or ester hydrolysis .
Q. What crystallographic challenges arise from the sulfonic acid group’s conformational flexibility?
- Methodological Answer : The sulfonate group’s rotational freedom can lead to disorder in crystal lattices. High-resolution data (≤0.8 Å) and refinement with restraints (e.g., DFIX in SHELXL) improve model accuracy. Twinning or pseudo-symmetry may require specialized software (e.g., TWINLAW) for structure solution .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
